molecular formula C22H17N3O3S B3675915 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide

Cat. No.: B3675915
M. Wt: 403.5 g/mol
InChI Key: AITDPMMSJIXNJU-UHFFFAOYSA-N
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Description

The compound “N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide” is a complex organic molecule that contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would include a benzoxazole ring attached to a phenyl ring via an amino group. The phenyl ring is further substituted with a hydroxy group and a carbonothioyl group attached to a 3-methylbenzamide .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions, including cyclization reactions with β-diketones, reductive coupling/annulation with nitrophenols or nitroanilines, and nitrogen extrusion reactions .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with benzoxazole derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-5-4-6-14(11-13)20(27)25-22(29)23-15-9-10-16(18(26)12-15)21-24-17-7-2-3-8-19(17)28-21/h2-12,26H,1H3,(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITDPMMSJIXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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